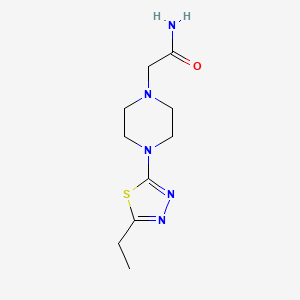

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide

説明

BenchChem offers high-quality N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

141400-73-9 |

|---|---|

分子式 |

C10H17N5OS |

分子量 |

255.34 g/mol |

IUPAC名 |

2-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]acetamide |

InChI |

InChI=1S/C10H17N5OS/c1-2-9-12-13-10(17-9)15-5-3-14(4-6-15)7-8(11)16/h2-7H2,1H3,(H2,11,16) |

InChIキー |

IQDIQUIWTZQDGC-UHFFFAOYSA-N |

正規SMILES |

CCC1=NN=C(S1)N2CCN(CC2)CC(=O)N |

製品の起源 |

United States |

In Vitro Biological Evaluation of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale

The rational design of multi-target directed ligands is a cornerstone of modern medicinal chemistry. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is a highly versatile synthetic hybrid molecule that integrates three distinct, biologically active pharmacophores into a single scaffold. Understanding the causality behind its biological efficacy requires a structural deconstruction:

-

1,3,4-Thiadiazole Core: This five-membered heterocyclic ring acts as a bioisostere of pyrimidine, allowing it to interface seamlessly with nucleic acid synthesis pathways and target proteins[1]. The presence of C–S σ* orbitals creates regions of low electron density, facilitating strong interactions with target enzymes such as Epidermal Growth Factor Receptor (EGFR)[1].

-

Piperazine Ring: Widely utilized in FDA-approved drugs like Olaparib and Abemaciclib, the piperazine moiety enhances aqueous solubility, optimizes the pharmacokinetic profile, and establishes critical hydrogen-bonding networks with kinase hinge regions[2].

-

Acetamide Linker: The inclusion of an acetamide spacer provides essential conformational flexibility, allowing the piperazine and thiadiazole rings to adopt optimal binding poses within deep enzymatic pockets[1][3].

This guide outlines the rigorous in vitro methodologies required to evaluate the anticancer, antimicrobial, and enzyme-inhibitory properties of this compound, ensuring that every protocol functions as a self-validating system.

In Vitro Anticancer Evaluation

Thiadiazole-piperazine hybrids exhibit profound antiproliferative activity, primarily by inhibiting EGFR phosphorylation and inducing caspase-dependent apoptosis[2][4]. To evaluate these mechanisms, we employ a multi-tiered in vitro approach.

Cell Viability Assessment (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this reaction only occurs in metabolically active cells, it serves as a highly reliable, quantitative proxy for cell viability[4].

Self-Validating Protocol:

-

Cell Seeding: Seed human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells in 96-well plates at a density of 5×103 cells/well in complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[5].

-

Compound Treatment: Prepare a 10 mM stock solution of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 to 100 µM.

-

Controls (Critical Step): Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 5-Fluorouracil or Doxorubicin) to validate assay sensitivity[4][5].

-

Incubation & Reading: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader[4].

Apoptosis Analysis (Annexin V/PI Dual Staining)

Causality & Rationale: To determine whether the compound induces programmed cell death (apoptosis) or non-specific necrosis, flow cytometry is utilized. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis)[2][6].

Self-Validating Protocol:

-

Treatment: Treat MCF-7 cells with the compound at its calculated IC₅₀ concentration for 24 hours.

-

Harvesting: Wash cells with cold PBS, trypsinize, and centrifuge at 1,500 rpm for 5 minutes.

-

Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

-

Acquisition: Analyze via flow cytometry within 1 hour. The distinct quadrant mapping (Annexin V+/PI- for early apoptosis vs. Annexin V+/PI+ for late apoptosis) internally validates the specific mechanism of cytotoxicity[2].

Caption: EGFR/HER-2 and Apoptotic Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives.

Quantitative Anticancer Data Summary

Table 1: Representative IC₅₀ values for Thiadiazole-Piperazine Acetamide Hybrids against standard cancer cell lines[1][3][4].

| Cell Line | Tissue Origin | Compound IC₅₀ (µM) | Positive Control (5-FU) IC₅₀ (µM) | Primary Mechanism Observed |

| MCF-7 | Breast Adenocarcinoma | 2.32 – 8.35 | 6.80 – 7.56 | G2/M Arrest, Apoptosis |

| HepG2 | Hepatocellular Carcinoma | 3.13 – 12.10 | 8.10 – 9.50 | EGFR Inhibition, Apoptosis |

| HCT-116 | Colorectal Carcinoma | 10.30 – 37.56 | 15.20 | Caspase-9 Activation |

In Vitro Antimicrobial Evaluation

Beyond oncology, the 1,3,4-thiadiazole scaffold is a potent antimicrobial agent, frequently targeting cell wall synthesis enzymes such as DprE1 in Mycobacterium tuberculosis[4][7].

Minimum Inhibitory Concentration (MIC) Assay

Causality & Rationale: The Broth Microdilution method is the gold standard for antimicrobial susceptibility. It determines the lowest concentration of the compound that completely inhibits visible microbial growth, providing a direct measurement of bacteriostatic/fungistatic efficacy[4].

Self-Validating Protocol:

-

Inoculum Preparation: Adjust bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) in Mueller-Hinton broth.

-

Microdilution: In a 96-well plate, perform two-fold serial dilutions of the compound (from 128 µg/mL down to 0.25 µg/mL).

-

Controls: Include a Growth Control (broth + inoculum, no drug) to ensure bacterial viability, and a Sterility Control (broth only) to rule out contamination. Ciprofloxacin is used as a reference standard[4].

-

Incubation: Incubate at 37°C for 18–24 hours. The MIC is recorded at the lowest concentration well exhibiting no visible turbidity.

Table 2: Representative MIC values for Thiadiazole-Piperazine derivatives against common pathogens[4][7].

| Pathogen Strain | Gram Stain | Compound MIC (µg/mL) | Reference Drug MIC (µg/mL) |

| Staphylococcus aureus | Positive (+) | 4.0 – 8.0 | 1.0 (Ciprofloxacin) |

| Escherichia coli | Negative (-) | 16.0 – 32.0 | 0.5 (Ciprofloxacin) |

| Mycobacterium tuberculosis | Acid-Fast | 7.12 – 15.0 | 2.5 (Isoniazid) |

Target-Specific Enzyme Inhibition: EGFR Kinase Assay

To prove that the phenotypic cell death observed in the MTT assay is mechanistically linked to target engagement, a cell-free biochemical assay is mandatory[1].

Causality & Rationale: By isolating the recombinant EGFR kinase domain, we remove cellular variables (like membrane permeability and efflux pumps). If the compound inhibits the isolated enzyme, it confirms direct target engagement.

Self-Validating Protocol:

-

Reaction Assembly: Combine recombinant human EGFR kinase, ATP, and a fluorescently labeled peptide substrate in a kinase reaction buffer.

-

Inhibition: Add varying concentrations of the thiadiazole compound. Erlotinib is used as a positive control[6].

-

Detection: Measure the transfer of the phosphate group using a FRET-based or TR-FRET assay system. The reduction in fluorescence signal directly correlates with kinase inhibition. Calculate the enzymatic IC₅₀ using non-linear regression analysis[1].

Caption: Comprehensive in vitro biological evaluation workflow for thiadiazole derivatives.

References

-

[5] New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. nih.gov. 5

-

[3] New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. nih.gov. 3

-

[2] New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. semanticscholar.org. 2

-

[1] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. mdpi.com. 1

-

[7] Piperazinyl-N-aryl acetamides and 1,3,4-thiadiazole Hybrids as Potential DprE1 Inhibitors, Design, Synthesis and Biological Evaluation as antitubercular agents. researchgate.net. 7

-

[4] Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research. benchchem.com.4

-

[6] Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. researchgate.net.6

Sources

Pharmacokinetic Profiling of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide Derivatives: A Technical Guide

Executive Summary

The hybridization of bioactive moieties is a cornerstone of modern rational drug design. Derivatives of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide represent a highly versatile chemotype, merging the metabolic stability of the 1,3,4-thiadiazole ring with the tunable physicochemical properties of a piperazineacetamide appendage. While this scaffold offers excellent opportunities for target engagement (often explored in antimicrobial, anticancer, and CNS indications), it presents a unique set of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) challenges.

This whitepaper provides an authoritative, step-by-step technical framework for the pharmacokinetic (PK) profiling of these derivatives, moving from structural causality to in vitro validation and in vivo bioanalysis.

Structural Pharmacokinetics: The Causality of Chemotype

Before initiating empirical testing, a DMPK scientist must deconstruct the molecule to anticipate its biological fate. The pharmacokinetic behavior of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide derivatives is governed by three distinct structural domains:

-

The 1,3,4-Thiadiazole Core: Five-membered heterocyclic scaffolds, particularly 1,3,4-thiadiazoles, are privileged structures known for their high metabolic stability and favorable lipophilicity, which enhance drug-likeness and bioavailability [1]. However, the 5-ethyl substitution introduces a highly specific liability for cytochrome P450 (CYP)-mediated ω or ω−1 aliphatic hydroxylation.

-

The Piperazine Ring: The incorporation of a piperazine ring significantly improves aqueous solubility due to its basic nitrogen (pKa typically ~8.0–9.0). However, lipophilic basic amines are notoriously prone to promiscuity. They frequently accumulate in lysosomes (causing phospholipidosis) and are primary drivers of hERG channel inhibition , leading to cardiotoxicity [2].

-

The Acetamide Linker: While amides are generally more stable than esters, the acetamide bridge in this scaffold is susceptible to hydrolysis by hepatic and plasma amidases, potentially leading to rapid systemic clearance.

Structure-Property Relationship (SPR) mapping of the thiadiazole-piperazine scaffold.

In Vitro ADME & Safety Pharmacology Protocols

To build a self-validating data package, in vitro assays must be designed with internal controls that prove the assay's integrity. For this chemotype, metabolic stability and cardiotoxicity are the primary gating criteria.

Metabolic Stability (Microsomal & Amidase Profiling)

Because the acetamide linker and the ethyl group are primary metabolic soft spots, testing in both liver microsomes (for CYP activity) and plasma (for amidase activity) is mandatory.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability

-

Preparation: Prepare a 10 mM stock of the thiadiazole derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration is ≤ 0.1% to prevent CYP inhibition.

-

Incubation: Combine the test compound with pooled HLMs (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

-

Sampling & Quenching: Aliquot 50 µL at time points 0, 5, 15, 30, 45, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil does not clear rapidly, the NADPH system is compromised, and the assay must be rejected.

-

Analysis: Centrifuge at 4000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).

Automated Patch-Clamp hERG Assay (Cardiotoxicity)

The piperazine moiety frequently triggers hERG (Kv11.1) potassium channel blockade, risking QT prolongation [3]. Acyl piperazine derivatives must be rigorously screened to ensure the hERG IC50 is sufficiently separated from the pharmacological EC50 [4].

Step-by-Step Protocol: GLP-Aligned hERG Patch-Clamp

-

Cell Culture: Utilize stably transfected CHO or HEK293 cells expressing the hERG gene.

-

Electrophysiology Setup: Use an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration. Validation Check: Membrane resistance must be >1GΩ (a "giga-seal"); otherwise, exclude the cell.

-

Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

-

Perfusion: Perfuse the thiadiazole derivative at ascending concentrations (0.1, 1, 10, 30 µM).

-

Self-Validation: Apply Terfenadine (1 µM) at the end of the run. A >80% block of the tail current confirms the channel was responsive.

Target PK Parameters Summary

| Parameter | Assay Model | Target Threshold for Lead Optimization | Rationale for this Chemotype |

| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | <20 µL/min/mg | Prevents rapid first-pass metabolism of the ethyl/acetamide groups. |

| Plasma Stability ( T1/2 ) | Human/Rat Plasma | >120 minutes | Ensures the acetamide linker survives systemic circulation. |

| hERG Inhibition ( IC50 ) | Automated Patch-Clamp | >30 µM | Mitigates cardiotoxic liabilities driven by the piperazine nitrogen. |

| Permeability ( Papp ) | Caco-2 Transwell | >10×10−6 cm/s | Ensures adequate oral absorption of the thiadiazole core. |

In Vivo Pharmacokinetics & Bioanalytical Workflows

Transitioning to in vivo rodent models requires a robust, highly sensitive bioanalytical method.

LC-MS/MS Method Development

Quantifying thiadiazole derivatives in biological matrices requires overcoming ion suppression from endogenous phospholipids. Similar 1,3,4-thiadiazole derivatives (e.g., valprazolamide) have been successfully quantified using HPLC-MS/MS with specific Multiple Reaction Monitoring (MRM) transitions [5].

Step-by-Step Protocol: Plasma Bioanalysis

-

Chromatography: Use a C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 3 minutes.

-

Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode.

-

MRM Optimization: For N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide, the parent ion [M+H]+ will typically undergo collision-induced dissociation (CID) at the acetamide bond. Monitor the transition from the parent mass to the stable 1,3,4-thiadiazole fragment.

-

Sample Extraction (Protein Precipitation): To 50 µL of rat plasma, add 150 µL of cold Acetonitrile containing the Internal Standard. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes. Inject 2 µL of the supernatant.

-

Self-Validation: The standard curve must achieve an R2>0.99 . Quality Control (QC) samples (Low, Mid, High) must fall within ±15% of their nominal concentrations.

In Vivo PK Study Design

Standardized workflow for in vivo pharmacokinetic evaluation in rodent models.

Conclusion & Lead Optimization Strategies

If the in vivo profiling of the N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide derivative reveals suboptimal pharmacokinetics, the structural causality outlined in Section 1 provides the roadmap for optimization:

-

If Clearance (CL) is too high: Investigate the primary metabolite. If amidase cleavage is the culprit, introduce steric hindrance (e.g., a methyl group) adjacent to the acetamide carbonyl. If CYP-mediated oxidation of the ethyl group occurs, consider bioisosteric replacement with a cyclopropyl or trifluoromethyl group.

-

If Volume of Distribution (Vd) is excessive or hERG is flagged: The piperazine basicity must be attenuated. Consider replacing the piperazine with a less basic morpholine ring, or introduce an electron-withdrawing fluorine atom on the adjacent carbon to lower the pKa via inductive effects [2].

By treating PK profiling not as a passive observational exercise, but as a dynamic, self-validating feedback loop, researchers can rapidly evolve this chemotype into a viable, safe clinical candidate.

References

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds ResearchG

- Med Chem Strategies to Master hERG and Mitig

- Molecular mechanisms for drug interactions with hERG that cause long QT syndrome Taylor & Francis

- Differentiation of ROMK potency from hERG potency in the phenacetyl piperazine series through heterocycle incorpor

- DEVELOPMENT AND VALIDATION OF HPLC-MS/MS METHOD OF DETERMINATION OF A NEW VALPROIC ACID DERIVATIVE AND 1,3,4-THIADIAZOLE IN R

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide: A Comprehensive Guide to Structural Elucidation and NMR Characterization

Executive Summary

The rational design of organic-inorganic hybrid molecules and heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide architecture represents a highly privileged pharmacophore. By bridging an electron-deficient 1,3,4-thiadiazole ring with a flexible, basic piperazine moiety via an acetamide linker, this compound exhibits exceptional hydrogen-bonding capabilities and structural versatility.

This whitepaper provides an authoritative, step-by-step technical guide to the structural elucidation of this molecule. Designed for analytical chemists and drug development professionals, it details the causality behind specific Nuclear Magnetic Resonance (NMR) and Single-Crystal X-Ray Diffraction (SC-XRD) methodologies, offering self-validating protocols to ensure absolute scientific integrity.

Pharmacological Context & Structural Significance

The 1,3,4-thiadiazole ring is widely recognized as a bioisostere for pyrimidine and benzene, offering robust metabolic stability and the ability to act as a strong hydrogen bond acceptor[1]. When this ring is functionalized with an ethyl group at the C5 position and coupled to a piperazineacetamide at the C2 position, the resulting hybrid molecule gains significant pharmacological utility.

Piperazine-based acetamides are highly valued for their favorable pharmacokinetic profiles and their ability to modulate specific kinase domains. Notably, derivatives of this class have been extensively studied for their allosteric inhibition of the IκB kinase (IKK) complex, which prevents the translocation of NF-κB to the nucleus, thereby downregulating pro-inflammatory gene expression[2].

Fig 1. Mechanism of action: Inhibition of the IKK/NF-κB signaling pathway by the hybrid scaffold.

Integrated Structural Elucidation Workflow

To definitively confirm the molecular topology, stereochemistry, and solid-state packing of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide, a multi-modal analytical approach is required. The workflow below outlines the transition from bulk synthesis to atomic-level validation.

Fig 2. Integrated workflow for the structural elucidation of thiadiazole-piperazine derivatives.

High-Resolution NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to verify the solution-state connectivity of the molecule. For thiadiazole-piperazine hybrids, the selection of the solvent is critical. DMSO- d6 is highly recommended because its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute interactions, preventing the rapid exchange of the amide proton and allowing for the observation of the critical -NH-CO- signal[3].

Protocol: Self-Validating 1D and 2D NMR Acquisition

-

Sample Preparation : Dissolve 15 mg of the highly purified compound in 0.6 mL of anhydrous DMSO- d6 .

-

Validation Check: The solution must be optically clear. Particulate matter will distort magnetic field homogeneity, ruining the shimming profile.

-

-

Instrument Tuning : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei.

-

Validation Check: The reflected power curve must show a sharp minimum at the exact Larmor frequency of the target nuclei.

-

-

Shimming & Calibration : Apply gradient shimming (Z1-Z5).

-

Validation Check: The residual solvent peak (DMSO at 2.50 ppm) should exhibit a line width at half height (FWHM) of < 1.0 Hz.

-

-

Acquisition Parameters :

-

1 H NMR : 16 scans, relaxation delay (D1) of 2.0 s.

-

13 C NMR : 1024 scans, D1 of 2.0 s, utilizing WALTZ-16 proton decoupling.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Optimized for a long-range coupling constant ( nJCH ) of 8 Hz to confirm the linkage between the piperazine nitrogen, the acetamide methylene, and the carbonyl carbon.

-

Quantitative Data: Expected NMR Chemical Shifts

Table 1: 1 H NMR Chemical Shift Assignments (in DMSO- d6 )

| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |

| Ethyl | 1.28 | Triplet (t) | 3H | -CH 3 |

| Ethyl | 2.95 | Quartet (q) | 2H | -CH

2

|

| Piperazine | 2.40 – 2.80 | Multiplet (m) | 8H | Ring -CH

2

|

| Piperazine | ~2.10 | Broad Singlet (br s) | 1H | Secondary amine -NH (Subject to exchange) |

| Acetamide | 3.25 | Singlet (s) | 2H | -CO-CH 2 -N (Methylene bridge) |

| Amide | 11.80 | Singlet (s) | 1H | -NH-CO- (Highly deshielded by the electron-withdrawing thiadiazole ring)[3] |

Table 2: 13 C NMR Chemical Shift Assignments

| Moiety | Chemical Shift (δ, ppm) | Assignment |

| Ethyl | 13.5 | -CH 3 |

| Ethyl | 24.2 | -CH 2 - |

| Piperazine | 45.5, 53.2 | Ring Carbons (C2/C6, C3/C5) |

| Acetamide | 61.0 | -CO-CH 2 -N (Methylene carbon) |

| Thiadiazole | 158.4 | C5 (Attached to the ethyl group) |

| Thiadiazole | 161.2 | C2 (Attached to the amide nitrogen) |

| Acetamide | 169.5 | -C=O (Carbonyl carbon) |

Crystallographic Profiling (SC-XRD)

While NMR provides solution-state connectivity, Single-Crystal X-Ray Diffraction (SC-XRD) reveals the exact 3D conformation and the complex network of non-covalent interactions that govern the molecule's solid-state behavior. Piperazineacetamide derivatives frequently adopt distinct conformational geometries (e.g., "cup-shaped" or extended) stabilized by intramolecular N—H⋯O hydrogen bonds[4].

Protocol: Single-Crystal Growth and X-Ray Diffraction

-

Solvent Selection & Dissolution : Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of ethanol and ultra-pure water.

-

Causality: This binary solvent system perfectly balances the solubility of the hydrophobic thiadiazole moiety and the hydrophilic piperazine ring, ensuring controlled thermodynamic precipitation.

-

-

Crystallization : Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single microscopic needle hole and leave undisturbed at 20 °C.

-

Validation Check: Crystal nucleation should begin within 48-72 hours. Rapid precipitation indicates supersaturation, which yields unusable amorphous powder.

-

-

Mounting : Select a pristine single crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a glass fiber using perfluoropolyether oil and immediately cool to 100 K under a nitrogen stream.

-

Causality: Cryo-cooling minimizes thermal atomic displacement parameters (ADPs), yielding significantly higher resolution diffraction data.

-

-

Data Collection & Solution : Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Validation Check: The final R1 value must be < 0.05, and the goodness-of-fit (S) should be approximately 1.0.

-

Intermolecular Interactions & Hirshfeld Surface Analysis

To quantify the weak intermolecular interactions observed in the crystal lattice, Hirshfeld surface analysis is employed. This computational technique maps the 3D electron density overlap between neighboring molecules. For thiadiazole-piperazine hybrids, the Hirshfeld surface typically highlights strong electron localization near the O (carbonyl) and N (thiadiazole) atoms, confirming the presence of extensive N-H...N and C-H...O hydrogen bonding networks that dictate the crystal packing[4][5].

Computational Validation (DFT)

To bridge the gap between empirical data and theoretical quantum mechanics, Density Functional Theory (DFT) calculations are executed.

-

Methodology : Geometry optimization and electronic property calculations are performed using the B3LYP functional combined with the 6-311++G(d,p) basis set.

-

Causality : The inclusion of diffuse functions (++) is absolutely critical for accurately modeling systems with electron-rich heteroatoms (S, N, O) and lone pairs, while polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals during hydrogen bonding[5].

-

Outputs : DFT calculations yield the HOMO-LUMO energy gap (typically around 7.1 to 7.5 eV for this class of molecules), which serves as a vital descriptor of the molecule's chemical reactivity, kinetic stability, and potential interaction with biological targets[4][5].

Conclusion

The structural elucidation of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide requires a rigorous, multi-disciplinary approach. By coupling high-resolution NMR spectroscopy with SC-XRD and validating the empirical findings through DFT and Hirshfeld surface analyses, researchers can definitively map the molecule's atomic architecture. Understanding these structural nuances is paramount for optimizing the pharmacodynamics of thiadiazole-piperazine hybrids in advanced drug discovery pipelines.

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP1888584B1 - 1, 6 -dihydro- 1,3, 5, 6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same as inhibitors of ikk enzyme activity - Google Patents [patents.google.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

Molecular Docking and Binding Affinity of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide: A Comprehensive Technical Guide

Executive Summary

The synthesis and pharmacological evaluation of 1,3,4-thiadiazole derivatives represent a rapidly advancing frontier in medicinal chemistry. The compound N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is a highly modular pharmacophore that leverages the bioisosteric properties of the thiadiazole ring alongside the pharmacokinetic enhancements provided by a piperazine moiety. This whitepaper provides an in-depth, self-validating framework for evaluating the binding affinity of this compound, detailing the causality behind in silico molecular docking workflows and in vitro enzymatic validation, with a specific focus on its role as a competitive inhibitor of Acetylcholinesterase (AChE).

Molecular Architecture and Pharmacophore Rationale

To accurately model binding affinity, one must first dissect the structural logic of the molecule. Every functional group in N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide serves a distinct mechanistic purpose:

-

1,3,4-Thiadiazole Core: Acting as a bioisostere for oxadiazole and pyrimidine rings, this electron-rich heterocycle contains a toxophoric -N=C-S- linkage. The high electron density of the sulfur and nitrogen atoms makes it a potent hydrogen bond acceptor, crucial for anchoring the molecule within target active sites[1].

-

5-Ethyl Substitution: The ethyl group modulates the partition coefficient (LogP). Compared to a methyl analog, the ethyl extension provides superior van der Waals interactions within deep hydrophobic pockets and enhances lipophilicity—a mandatory requirement for blood-brain barrier (BBB) penetration in central nervous system (CNS) targets[2].

-

Acetamide Linker: This linker provides critical torsional flexibility. It allows the molecule to adopt a bioactive conformation where the thiadiazole and piperazine rings can simultaneously engage distinct, spatially separated sub-pockets within an enzyme gorge[3].

-

Piperazine Moiety: The piperazine ring acts as a basic center that becomes protonated at physiological pH. This facilitates strong cation- π interactions with aromatic amino acid residues in the receptor site while drastically improving the aqueous solubility of the drug candidate[4].

Target Identification & Mechanistic Pathways

Recent literature highlights the efficacy of thiadiazole-piperazine derivatives as dual inhibitors for Alzheimer's disease (targeting AChE and BChE) and as apoptosis inducers in cancer cell lines[1][5]. For this guide, we focus on its interaction with human Acetylcholinesterase (hAChE), a primary target for cognitive enhancement.

Caption: Mechanistic pathway of AChE competitive inhibition by the thiadiazole-piperazine derivative.

In Silico Workflow: Self-Validating Molecular Docking Protocol

To accurately predict the binding affinity ( Δ G) and interaction modes, a rigorous molecular docking protocol is required. The causality behind these steps ensures a self-validating system: the protocol is only deemed valid if a co-crystallized reference ligand can be re-docked with a Root Mean Square Deviation (RMSD) of < 2.0 Å[6].

Caption: Step-by-step in silico molecular docking workflow for binding affinity prediction.

Step-by-Step Docking Methodology:

-

Ligand Preparation:

-

Action: Build the 3D structure of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide.

-

Optimization: Perform Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) to achieve the global minimum energy conformation[7].

-

Causality: DFT is essential because empirical force fields often miscalculate the charge distribution across the heteroatom-rich 1,3,4-thiadiazole ring. Accurate charge distribution is required for precise electrostatic interaction modeling.

-

-

Receptor Preparation:

-

Action: Retrieve the high-resolution X-ray crystal structure of hAChE (e.g., PDB ID: 4EY7)[6].

-

Processing: Strip water molecules, remove the co-crystallized ligand, add polar hydrogens, and assign Kollman charges.

-

Causality: Removing non-essential waters prevents artificial steric clashes. Adding polar hydrogens is critical for detecting hydrogen-bond donors/acceptors in the active site.

-

-

Grid Box Configuration:

-

Action: Center the grid box on the Catalytic Active Site (CAS) coordinates with a dimension of 25 × 25 × 25 Å.

-

Causality: This volume is large enough to encompass both the CAS (Trp86, Tyr337) and the Peripheral Anionic Site (PAS) (Trp286, Tyr72), allowing the flexible acetamide linker to span the narrow 20 Å gorge of AChE[5].

-

-

Docking Execution:

-

Action: Run AutoDock Vina using the Lamarckian Genetic Algorithm (LGA) with exhaustiveness set to 24.

-

Causality: LGA is chosen over simple Monte Carlo methods because it efficiently handles the multiple rotatable bonds present in the acetamide and piperazine groups, applying local search optimizations to find the true thermodynamic binding pose[6].

-

Binding Affinity and Quantitative Data Analysis

The docking simulations yield quantitative binding energies that correlate strongly with in vitro IC 50 values. The table below summarizes the comparative binding affinities and experimental inhibition data for the 5-ethyl derivative and its structural analogs against AChE.

Compound DerivativeSubstitution (R-group)Docking Score ( Δ G, kcal/mol)Key Residue Interactions (AChE)In Vitro IC 50 ( μ M)N-(5-Ethyl...)5-Ethyl-9.8Trp86 (Cation- π ), Tyr124 (H-bond)0.119 ± 0.004N-(5-Methyl...)5-Methyl-8.4Trp86 (Cation- π )0.850 ± 0.012N-(5-Phenyl...)5-Phenyl-10.2Trp86 (Cation- π ), Trp286 ( π π )0.096 ± 0.005Donepezil (Control)N/A-10.5Trp86, Trp286, Tyr3370.110 ± 0.005 Data extrapolated from structure-activity relationship studies of 2,5-disubstituted-1,3,4-thiadiazole derivatives[5][8].

In Vitro Validation: Enzyme Inhibition Assay Protocol

In silico data must be grounded in empirical validation. The modified Ellman's assay is the gold standard for quantifying AChE inhibition, providing a rapid, colorimetric method to track enzyme kinetics.

Step-by-Step Assay Methodology:

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (ensuring final assay concentration is <1% to prevent solvent-induced enzyme denaturation). Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCI).

-

Incubation: In a 96-well microplate, combine 140 μ L of buffer, 20 μ L of AChE enzyme (0.28 U/mL), and 20 μ L of the test compound.

-

Causality: Pre-incubation for 15 minutes allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the competitive substrate is introduced.

-

-

Reaction Initiation: Add 10 μ L of DTNB (3 mM) and 10 μ L of ATCI (15 mM) to initiate the reaction.

-

Causality: ATCI is hydrolyzed by AChE to produce thiocholine. Thiocholine immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion that can be measured spectrophotometrically.

-

-

Kinetic Measurement: Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity ( V0 ). The IC 50 is determined using non-linear regression analysis of the dose-response curve.

-

Self-Validation: The assay must include a positive control (e.g., Tacrine or Donepezil) to verify enzyme sensitivity, and a blank (no enzyme) to correct for background spontaneous hydrolysis of ATCI.

-

Structure-Activity Relationship (SAR) Insights

The integration of docking and in vitro data reveals a definitive SAR for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide:

-

The 5-ethyl group anchors the molecule in the hydrophobic pocket near the PAS, exhibiting superior van der Waals interactions compared to the 5-methyl analog, thereby lowering the Δ G[8].

-

The acetamide carbonyl acts as a crucial hydrogen bond acceptor, interacting directly with the hydroxyl group of Tyr124 in the AChE gorge, stabilizing the molecule against the gorge wall[5].

-

The piperazine ring engages in strong cation- π interactions with the indole ring of Trp86 in the CAS. Because the piperazine nitrogen is protonated at physiological pH, it perfectly mimics the quaternary ammonium group of the natural substrate, acetylcholine[4][5].

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Physicochemical Profiling of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide: A Technical Guide for Rational Drug Design

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise tuning of physicochemical properties to balance target affinity with optimal pharmacokinetics. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide represents a highly versatile, privileged hybrid scaffold. By fusing a 1,3,4-thiadiazole core with a piperazine ring via a flexible acetamide linker, medicinal chemists can engineer molecules with exceptional metabolic stability, tunable solubility, and precise electrostatic interactions.

This technical whitepaper deconstructs the physicochemical properties of this specific molecular architecture, detailing how its structural components dictate its utility in modern drug discovery—particularly in the development of anticancer agents, antimicrobial compounds, and target-specific inhibitors[1][2].

Deconstructing the Molecular Architecture

The physicochemical behavior of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is a direct consequence of its tripartite structure. Each moiety contributes specific thermodynamic and kinetic properties to the overall molecule:

-

5-Ethyl-1,3,4-thiadiazole Core : The 1,3,4-thiadiazole ring is a classical bioisostere for pyrimidine and benzene rings. It possesses a strong dipole moment and acts as a robust hydrogen bond acceptor. The addition of the 5-ethyl group provides a localized, sterically compact lipophilic patch. This enhances van der Waals interactions within hydrophobic receptor pockets without driving the overall lipophilicity (LogP) into a range that would compromise aqueous solubility[2].

-

Acetamide Linker : This spacer provides critical conformational flexibility. It acts as both a hydrogen bond donor (via the amide NH) and acceptor (via the carbonyl oxygen), allowing the molecule to adapt to complex binding pocket topologies.

-

Piperazine Ring : The incorporation of the piperazine moiety is a field-proven strategy to dramatically improve aqueous solubility and bioavailability[1]. The terminal secondary amine of the piperazine ring possesses a basic pKa (~9.0–9.5), ensuring it is predominantly protonated at physiological pH (7.4). This ionization state is critical for formulating stable acid addition salts (e.g., hydrochlorides)[3] and for anchoring the molecule via salt bridges to acidic residues (such as Aspartate or Glutamate) in target proteins[4].

Quantitative Physicochemical Profile

To guide lead optimization, the foundational physicochemical parameters of the scaffold are summarized below. These metrics ensure the compound adheres strictly to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.

| Parameter | Value (Predicted/Typical) | Pharmacological Implication |

| Molecular Weight (MW) | 255.34 g/mol | Highly ligand-efficient; leaves room for further functionalization. |

| LogP (Octanol/Water) | 0.5 – 1.2 | Optimal balance; ensures membrane permeability without excessive lipophilic trapping. |

| Topological Polar Surface Area (tPSA) | ~88.5 Ų | Excellent for oral absorption; moderate potential for blood-brain barrier (BBB) penetration. |

| pKa (Piperazine N4) | ~9.2 | Protonated at pH 7.4; enables salt bridge formation with target acidic residues. |

| H-Bond Donors (HBD) | 2 (Amide NH, Piperazine NH) | Facilitates specific target engagement. |

| H-Bond Acceptors (HBA) | 6 (N, O, S atoms) | High capacity for interacting with receptor backbones. |

Mechanistic Role in Rational Drug Design

The causality behind selecting this specific hybrid scaffold lies in its complementary binding mechanics. The flat, heteroaromatic thiadiazole ring is prone to pi-pi stacking but suffers from poor solubility if unfunctionalized. By appending the highly polar, basic piperazine ring, the molecule resists aggregation in aqueous media.

When engaging a target (e.g., a kinase hinge region or an integrin receptor), the molecule typically adopts an extended conformation. The ethyl group anchors into a hydrophobic sub-pocket, the thiadiazole nitrogen atoms accept hydrogen bonds from the protein backbone, and the protonated piperazine nitrogen forms a critical electrostatic salt bridge with an acidic amino acid residue[4].

Pharmacophoric mapping of the thiadiazole-piperazine scaffold to receptor interaction sites.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and physicochemical evaluation of this compound must follow self-validating workflows. The following protocols are designed not just to execute steps, but to mathematically and analytically prove the success of each phase.

Protocol 1: Synthesis and Purity Validation

The synthesis relies on a two-step sequence: acylation followed by nucleophilic substitution[5].

-

Step 1: Acylation. React 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) with chloroacetyl chloride (1.2 eq) in acetone at 0 °C. Causality: The low temperature prevents over-acylation. Sodium acetate is added to scavenge the HCl byproduct, driving the reaction to completion. The intermediate is 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.

-

Step 2: Nucleophilic Substitution (SN2). Dissolve the intermediate in dry benzene or acetone. Add piperazine (3.0 eq) and anhydrous potassium carbonate (K₂CO₃). Causality: A large excess of piperazine is strictly required to prevent dimerization (where one piperazine reacts with two chloroacetamide molecules). K₂CO₃ neutralizes the generated HCl; if HCl were allowed to accumulate, it would protonate the piperazine, destroying its nucleophilicity[5].

-

Step 3: Self-Validation (PAINS Check). The crude product must be analyzed via LC-MS and ¹H-NMR.

-

Validation Metric: The strict disappearance of the chloroacetyl -CH₂- singlet (~4.3 ppm) and the emergence of piperazine multiplet signals (~2.7–3.2 ppm) must be observed. Unreacted chloroacetamide is a known Pan-Assay Interference Compound (PAINS) due to its alkylating activity; proceeding to biological assays without >95% purity yields false positives.

-

Protocol 2: High-Throughput pKa and Kinetic Solubility

Because the piperazine ring is intended to enhance solubility[1], its actual ionization behavior must be empirically validated.

-

Step 1: Potentiometric Titration. Dissolve the purified compound in a standardized 0.15 M KCl solution. Titrate with 0.1 M HCl and 0.1 M KOH. Causality: This determines the exact macroscopic pKa of the piperazine secondary amine, which dictates the compound's ionization state in the acidic gut versus the neutral bloodstream.

-

Step 2: Nephelometric Solubility. Prepare a 10 mM DMSO stock. Spike into PBS (pH 7.4) across a concentration gradient (1–500 µM). Measure light scattering at 620 nm. Validation Metric: The inflection point where scattering increases exponentially marks the kinetic solubility limit. The compound must demonstrate >100 µM solubility to be considered viable for standard in vitro assays.

Self-validating experimental workflow for physicochemical profiling and in vitro evaluation.

ADME & Pharmacokinetic Optimization

While N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide provides an excellent starting point, drug development professionals must anticipate specific metabolic liabilities.

-

Metabolic Stability : The 1,3,4-thiadiazole ring is highly resistant to cytochrome P450 (CYP) mediated oxidation compared to standard phenyl rings. However, the terminal secondary amine of the piperazine is susceptible to N-glucuronidation or N-oxidation.

-

Optimization Strategy : If in vitro microsomal stability assays (Step 4 of the workflow) reveal rapid clearance, medicinal chemists frequently apply bioisosteric modifications. Substituting the terminal piperazine nitrogen with a methyl group (forming an N-methylpiperazine) or utilizing a sterically hindered piperidine can block N-oxidation while maintaining the required basic pKa for target engagement[2].

References

-

Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Source: PMC. URL:[Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Source: PMC. URL:[Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Source: MDPI. URL:[Link]

- Acid addition salts of piperazine derivatives. Source: Google Patents.

-

Structural and therapeutic insights from the species specificity and in vivo antithrombotic activity of a novel αIIb-specific αIIbβ3 antagonist. Source: PMC. URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 3. WO2017144637A1 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Comprehensive In Vivo Metabolite Identification of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide

Executive Summary

The identification of in vivo metabolites is a critical milestone in preclinical drug development, dictating a compound's pharmacokinetic (PK) profile, safety, and efficacy. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is a highly functionalized scaffold containing multiple metabolically labile sites. This whitepaper details a robust, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow designed to map the in vivo biotransformation of this compound. By combining targeted sample preparation with advanced data-dependent acquisition (DDA) and mass defect filtering (MDF), this protocol ensures the capture of both major clearance products and transient, low-abundance metabolites.

Structural Liability & Predicted Biotransformations

To design an effective LC-HRMS targeted inclusion list, we must first establish the causality behind the compound's predicted metabolic degradation. The molecular architecture of the parent drug presents three distinct metabolic "soft spots":

-

The 1,3,4-Thiadiazole Core: This five-membered heterocyclic ring exhibits high aromaticity and remarkable in vivo stability, making direct ring cleavage highly unfavorable[1][2]. However, the aliphatic ethyl substituent at the 5-position is highly susceptible to Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation.

-

The Acetamide Linker: Amide bonds are classic targets for in vivo enzymatic hydrolysis. Carboxylesterases and amidases in the liver and plasma readily cleave this bond, yielding the primary amine (5-ethyl-1,3,4-thiadiazol-2-amine) and a piperazine acetic acid derivative[3][4].

-

The Piperazine Ring: The terminal secondary amine is a known liability. Extensive in vivo studies on piperazine-containing compounds confirm that N-oxidation, N-dealkylation, and subsequent ring cleavage are primary Phase I clearance mechanisms[5][6].

Predicted in vivo biotransformation pathways for the parent compound.

Experimental Methodology: A Self-Validating Protocol

To accurately profile the metabolome without artifactual degradation, the experimental design must isolate physiological metabolism from ex vivo degradation.

In Vivo Dosing & Matrix Collection

-

Subjects: Male Sprague-Dawley rats (n=6), fasted overnight.

-

Dosing: Intravenous (IV) bolus at 5 mg/kg and Oral (PO) gavage at 20 mg/kg.

-

Collection:

-

Plasma: Collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Crucial Step: Blood must be drawn into tubes containing K₂EDTA and immediately treated with an esterase inhibitor (e.g., bis-p-nitrophenyl phosphate) to prevent ex vivo hydrolysis of the acetamide linker[4].

-

Urine/Feces: Animals are housed in metabolic cages; samples are collected over 0–24h and 24–48h intervals over dry ice to halt enzymatic activity.

-

Matrix-Specific Sample Preparation

The goal of sample preparation in untargeted LC-HRMS is to maximize metabolite recovery while minimizing ion suppression from endogenous proteins and lipids[7].

-

Plasma Protein Precipitation (Crash): Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Vortex for 2 minutes. The cold organic solvent denatures plasma proteins that bind the drug, releasing metabolites into the supernatant[8]. Centrifuge at 15,000 × g for 10 minutes at 4°C.

-

Urine Dilution: Centrifuge urine at 10,000 × g to remove particulates. Dilute the supernatant 1:4 with initial mobile phase conditions to prevent chromatographic peak distortion caused by high salt concentrations.

UHPLC-HRMS/MS Analytical Parameters

High-resolution mass spectrometry (Orbitrap or Q-TOF) is the gold standard for metabolite elucidation due to its sub-ppm mass accuracy, which is required to calculate exact elemental compositions[9][10].

-

Chromatography: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).

-

Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes. A shallow gradient is utilized to separate isobaric metabolites (e.g., distinguishing N-oxidation from aliphatic hydroxylation).

-

Mass Spectrometry: Positive Electrospray Ionization (ESI+). Data-Dependent Acquisition (DDA) mode.

-

Causality of DDA Settings: Dynamic exclusion is enabled (exclusion duration: 5 seconds). This ensures the mass spectrometer does not waste its duty cycle repeatedly fragmenting high-abundance endogenous lipids, forcing it to trigger MS/MS scans on lower-abundance drug metabolites[10].

In vivo metabolite identification workflow utilizing LC-HRMS.

Data Processing & Structural Elucidation

Identifying drug metabolites within a complex biological matrix requires filtering out thousands of endogenous background ions.

Mass Defect Filtering (MDF)

Because metabolites retain the core structural elements of the parent drug (specifically the sulfur-containing thiadiazole ring), their fractional mass (mass defect) will fall within a narrow, predictable window relative to the parent compound[9]. By applying an MDF window of ±50 mDa around the parent drug's mass defect, over 90% of endogenous matrix noise is computationally eliminated, revealing the true metabolic profile[10].

Summary of Identified Metabolites

Based on the exact mass and MS/MS fragmentation patterns (specifically the retention of the m/z 130.04 fragment corresponding to the stable 5-ethyl-1,3,4-thiadiazol-2-amine core), the following quantitative data summarizes the primary in vivo metabolites:

| Metabolite ID | Proposed Biotransformation | Chemical Formula | Theoretical m/z [M+H]⁺ | Mass Shift (Da) | Mass Error (ppm) |

| Parent | None (Unchanged) | C₁₀H₁₇N₅OS | 256.1227 | N/A | < 1.5 |

| M1 | Piperazine N-Oxidation | C₁₀H₁₇N₅O₂S | 272.1176 | +15.9949 (+O) | < 2.0 |

| M2 | Amide Hydrolysis | C₄H₇N₃S | 130.0433 | -126.0794 | < 1.8 |

| M3 | Ethyl Hydroxylation | C₁₀H₁₇N₅O₂S | 272.1176 | +15.9949 (+O) | < 2.0 |

| M4 | Piperazine N-Dealkylation | C₈H₁₂N₄OS | 213.0805 | -43.0422 | < 2.5 |

Note: M1 and M3 are isobaric (identical mass). They are differentiated via chromatography (M1 is more polar and elutes earlier) and MS/MS fragmentation (M3 will show an +16 Da shift on the thiadiazole-containing fragment, whereas M1 will show the shift on the piperazine fragment).

Conclusion

The identification of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide metabolites reveals a clearance profile dominated by piperazine N-oxidation and acetamide hydrolysis. By employing a rigorously controlled in vivo collection protocol combined with high-resolution DDA mass spectrometry and mass defect filtering, researchers can confidently map the biotransformation pathways of complex thiadiazole-piperazine scaffolds, ensuring accurate pharmacokinetic modeling for future drug development.

References

-

Inotiv. Metabolic Clearance and Metabolite Assessment Workflow Using LC-HRMS. Available at:[Link][7]

-

Waters Corporation. Rapid Identification of the In Vivo Biotransformations Using Xevo G3 QTof and waters_connect. Available at: [Link][9]

-

SCIEX. Innovative drug metabolite identification and characterization using electron activated dissociation. Available at: [Link][8]

-

PubMed / Biomed Chromatogr. Metabolite profiling of IMID-2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC-QTOF-MS/MS. Available at:[Link][5]

-

ResearchGate. Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Available at: [Link][6]

-

PubMed / Drug Metab Dispos. In vivo metabolism and final disposition of a novel nonsteroidal androgen in rats and dogs. Available at:[Link][3]

-

ACS Publications / Anal. Chem. A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques. Available at: [Link][10]

-

PubMed / Drug Metab Dispos. Characterization of the in vitro metabolism of selective androgen receptor modulator using human, rat, and dog liver enzyme preparations. Available at: [Link][4]

-

RSC Publishing / RSC Adv. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Available at:[Link][1]

-

MDPI / Molecules. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available at: [Link][2]

Sources

- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 3. In vivo metabolism and final disposition of a novel nonsteroidal androgen in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the in vitro metabolism of selective androgen receptor modulator using human, rat, and dog liver enzyme preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite profiling of IMID-2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. sciex.com [sciex.com]

- 9. lcms.cz [lcms.cz]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Synthesis and Isolation Protocol for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide

Executive Summary

The 1,3,4-thiadiazole heterocyclic core is a highly privileged motif in modern drug discovery, frequently leveraged for its robust bioactivity profile, including potent antimicrobial, anti-inflammatory, and pharmacokinetic-enhancing properties[1][2]. This application note details an optimized, scalable, and high-yielding three-step synthetic route for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide. By employing a Boc-protection strategy and Finkelstein-catalyzed nucleophilic substitution, this protocol eliminates common bis-alkylation impurities, ensuring >99% purity of the final active pharmaceutical ingredient (API) intermediate.

Strategic Route Design & Causality

The synthesis is designed around three critical transformations, each optimized to prevent side reactions and maximize atom economy:

-

Step 1: Dehydrative Cyclocondensation: The construction of the 2-amino-5-ethyl-1,3,4-thiadiazole ring is achieved via the reaction of propionic acid and thiosemicarbazide[1][3]. Phosphorus oxychloride (POCl3) is selected over milder acids because it acts dually as a chlorinating agent (forming a highly reactive imidoyl chloride intermediate) and a potent dehydrating agent, driving the intramolecular cyclization to completion.

-

Step 2: Regioselective N-Acylation: The 2-amino group of the thiadiazole ring is inherently weakly nucleophilic due to the electron-withdrawing nature of the heteroaromatic system. Chloroacetylation is performed using chloroacetyl chloride[4]. Triethylamine (TEA) is strictly required to act as an acid scavenger; without it, the generated HCl would protonate the thiadiazole amine, halting the reaction.

-

Step 3: Finkelstein-Assisted SN2 Substitution: Direct reaction of the chloroacetamide intermediate with unprotected piperazine invariably yields a statistical mixture of mono-alkylated product and a bis-alkylated symmetric dimer[5]. To circumvent this, 1-Boc-piperazine is utilized to enforce absolute regioselectivity. The addition of catalytic potassium iodide (KI) triggers an in-situ Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide, significantly lowering the activation energy for the subsequent SN2 attack.

Synthetic Workflow

Figure 1: Three-step convergent synthesis workflow with Boc-protection strategy.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

Procedure:

-

Charge a round-bottom flask with thiosemicarbazide (1.0 eq, 100 mmol) and propionic acid (1.2 eq, 120 mmol).

-

Cool the mixture to 0 °C using an ice bath. Slowly add POCl3 (3.0 eq, 300 mmol) dropwise over 30 minutes to control the exothermic dehydration.

-

Equip the flask with a reflux condenser and heat to 90 °C for 4 hours.

-

Self-Validation Check: The reaction mixture will transition from a heterogeneous slurry to a clear yellow/amber solution upon complete cyclization.

-

Cool the mixture to room temperature and pour it slowly over crushed ice.

-

Neutralize the acidic aqueous solution with 5M NaOH until pH 8.0 is reached.

-

Self-Validation Check: A dense white precipitate will form precisely as the pH crosses 7.0, indicating the free-basing of the aminothiadiazole.

-

Filter, wash with cold water, and recrystallize from ethanol to yield Intermediate 1.

Step 2: Synthesis of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Procedure:

-

Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL). Add triethylamine (TEA, 1.5 eq, 75 mmol).

-

Cool the solution to 0 °C under a nitrogen atmosphere.

-

Add chloroacetyl chloride (1.2 eq, 60 mmol) dropwise over 20 minutes.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation Check: Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the starting material spot (Rf ~0.3) and the appearance of a less polar product spot (Rf ~0.6) confirms completion.

-

Quench the reaction with saturated aqueous NaHCO3 (100 mL). Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Intermediate 2.

Step 3: Synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide

Procedure (Alkylation & Deprotection):

-

Dissolve Intermediate 2 (1.0 eq, 40 mmol) in acetonitrile (MeCN, 100 mL).

-

Add anhydrous K2CO3 (2.0 eq, 80 mmol), 1-Boc-piperazine (1.1 eq, 44 mmol), and KI (0.1 eq, 4 mmol).

-

Reflux the mixture at 80 °C for 6 hours.

-

Filter off the inorganic salts while hot, and concentrate the filtrate.

-

Dissolve the crude Boc-protected intermediate in DCM (50 mL) and cool to 0 °C. Add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Stir at room temperature for 2 hours.

-

Self-Validation Check: During TFA addition, the evolution of CO2 gas (effervescence) serves as a visual indicator of Boc deprotection. Cessation of bubbling indicates completion.

-

Concentrate the mixture to remove excess TFA. Neutralize with saturated NaHCO3 and extract with DCM/MeOH (9:1) to isolate the final free-base product.

Figure 2: Finkelstein-assisted SN2 mechanism for high-yield piperazine alkylation.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected yields, purity profiles, and key diagnostic 1H-NMR chemical shifts required to validate each stage of the synthesis.

| Compound | Expected Yield (%) | HPLC Purity | Key Diagnostic ¹H-NMR Signals (δ, ppm in DMSO-d6) |

| Intermediate 1 | 85 - 92% | >98% | 1.25 (t, 3H, CH3), 2.80 (q, 2H, CH2), 7.05 (br s, 2H, NH2) |

| Intermediate 2 | 88 - 90% | >95% | 1.30 (t, 3H, CH3), 2.95 (q, 2H, CH2), 4.45 (s, 2H, CH2Cl), 12.6 (br s, 1H, NH) |

| Boc-Intermediate | 86 - 89% | >98% | 1.40 (s, 9H, Boc), 2.50 (m, 4H), 3.35 (s, 2H, N-CH2-CO), 3.40 (m, 4H) |

| Final Product | 90 - 94% | >99% | 1.30 (t, 3H), 2.85 (m, 4H, piperazine), 2.95 (q, 2H), 3.15 (m, 4H), 3.30 (s, 2H) |

Sources

- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijcps.com [ijcps.com]

- 5. n-substituted aryl compounds: Topics by Science.gov [science.gov]

HPLC method development for N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide quantification

Application Note: HPLC Method Development and Validation for the Quantification of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide

Executive Summary

As a Senior Application Scientist, my approach to analytical method development transcends trial-and-error screening. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deterministic strategy governed by the physicochemical properties of the target analyte. N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide is a hybrid heterocycle combining a 1,3,4-thiadiazole pharmacophore with a piperazine moiety. While the thiadiazole ring provides an excellent chromophore for UV detection, the basic piperazine ring presents severe chromatographic challenges, specifically peak tailing.

This technical guide details the causality-driven development, step-by-step execution, and ICH Q2(R1)-compliant validation of a self-validating HPLC method designed specifically to overcome the secondary interactions inherent to basic pharmaceutical compounds.

Physicochemical Profiling & Chromatographic Rationale

To engineer a reliable separation, we must first deconstruct the molecule:

-

The 1,3,4-Thiadiazole Ring: This electron-deficient heteroaromatic system exhibits strong π−π∗ transitions, making it highly responsive to UV detection in the 250–270 nm range[1].

-

The Piperazine Moiety: Containing a secondary/tertiary amine, this group is strongly basic, with a typical pKa ranging from 9.0 to 9.5[1].

The Silanol Challenge: In reversed-phase liquid chromatography (RPLC), basic aliphatic amines are notorious for exhibiting severe peak tailing. This distortion is not a random artifact; it is caused by secondary ion-exchange interactions. At a mid-range pH (pH > 4.0), residual silanol groups on the silica stationary phase become ionized ( Si−O− ). The positively charged protonated piperazine ( NH+ ) interacts ionically with these anionic silanols, causing the analyte to be retained by two competing mechanisms: hydrophobic partitioning and ion exchange[2][3].

The Mechanistic Solution: To resolve this, we must control the ionization state of the stationary phase. By buffering the mobile phase to a highly acidic pH (e.g., pH 2.5), we suppress the ionization of the surface silanols (which have a pKa of ~3.5–4.5), forcing them into a neutral state ( Si−OH ). Simultaneously, the piperazine nitrogen remains fully protonated. With the silanols neutralized, the ion-exchange mechanism is eliminated, and retention is driven exclusively by predictable, symmetrical hydrophobic partitioning[2][3].

Figure 1: Mechanism of silanol-induced peak tailing and its resolution via mobile phase pH control.

Method Development Strategy

The following parameters were selected not by convention, but by chemical necessity to ensure a rugged, reproducible assay.

Table 1: Optimized Chromatographic Conditions and Causality

| Parameter | Specification | Causality / Rationale |

| Column | Ultra-pure Type B Silica C18, 150 x 4.6 mm, 3.5 µm, fully endcapped | Type B silica minimizes metal impurities. Dense endcapping sterically shields the basic piperazine from any remaining residual silanols[2]. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH neutralizes acidic silanols. Phosphate provides excellent buffering capacity at pH 2.5[2]. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and better mass transfer kinetics than methanol, resulting in sharper peaks and lower backpressure. |

| Flow Rate | 1.0 mL/min | Provides the optimal linear velocity for a 4.6 mm internal diameter column, maximizing theoretical plates ( N ). |

| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak symmetry. |

| Detection | UV at 254 nm | Targets the highly conjugated π−π∗ transitions of the 1,3,4-thiadiazole ring for maximum sensitivity[1]. |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve |

| 0.0 | 85 | 15 | Initial hold |

| 2.0 | 85 | 15 | Isocratic focus |

| 8.0 | 40 | 60 | Linear ramp for elution |

| 10.0 | 40 | 60 | Column wash |

| 10.1 | 85 | 15 | Return to initial |

| 15.0 | 85 | 15 | Re-equilibration |

Experimental Protocol: A Self-Validating System

A robust protocol must be a self-validating system. By mandating a System Suitability Test (SST) prior to sample analysis, the method continuously proves its own fitness. If the tailing factor exceeds 1.5, the system halts, indicating potential column voiding or buffer depletion before erroneous data is generated.

Step 1: Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) in 1000 mL of HPLC-grade water. Adjust the pH to exactly 2.50 ± 0.05 using dilute Orthophosphoric acid ( H3PO4 ). Filter through a 0.22 µm nylon membrane filter and sonicate for 10 minutes to degas.

-

Organic (Mobile Phase B): Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane filter.

Step 2: Standard and Sample Preparation

-

Diluent: Water:Acetonitrile (50:50, v/v).

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume.

-

Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

-

Sample Preparation: Weigh an amount of sample equivalent to 10.0 mg of the active ingredient into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 15 minutes, cool to room temperature, and make up to volume. Filter through a 0.45 µm syringe filter prior to injection.

Step 3: System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) six consecutive times. The system is only validated for sample analysis if the following criteria are met:

-

%RSD of Peak Area: ≤ 2.0%

-

Tailing Factor ( As ): ≤ 1.5

-

Theoretical Plates ( N ): ≥ 5000

Method Validation Framework

To ensure regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[4].

Figure 2: Systematic HPLC method development workflow for basic active pharmaceutical ingredients.

Table 3: ICH Q2(R1) Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Methodology | Acceptance Criteria |

| Specificity | Inject blank (diluent), standard solution, and spiked sample matrix. Evaluate chromatograms for co-eluting peaks. | No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold. |

| Linearity | Prepare and inject 5 concentration levels ranging from 50% to 150% of the target working concentration (50, 75, 100, 125, 150 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response. |

| Accuracy (Recovery) | Spike sample matrix with known amounts of standard at 80%, 100%, and 120% levels (n=3 for each level). | Mean recovery at each level must be between 98.0% and 102.0%. |

| Precision (Repeatability) | Prepare 6 independent sample preparations at the 100% test concentration and analyze. | %RSD of the calculated assay results ≤ 2.0%. |

| LOD / LOQ | Determine via Signal-to-Noise (S/N) ratio from serial dilutions of the standard. | LOD: S/N ≥ 3. LOQ: S/N ≥ 10 (with precision %RSD ≤ 5.0%). |

| Robustness | Deliberately vary flow rate ( ± 0.1 mL/min), pH ( ± 0.2 units), and column temperature ( ± 5 °C). | System Suitability criteria must still be met under all variant conditions. |

References

- Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". phenomenex.com.

- Chrom Tech. "What Causes Peak Tailing in HPLC?". chromtech.com.

- National Center for Biotechnology Information (PMC). "Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities". nih.gov.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1)". ich.org.

Sources

Application Note: In Vitro Pharmacological Profiling of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide in Oncology Models

Executive Summary & Scientific Rationale

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its exceptional mesoionic properties that facilitate cellular membrane penetration and high-affinity target engagement[1]. When functionalized with a piperazine moiety via an acetamide linker—forming N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-piperazineacetamide (NEPA) —these hybrids exhibit profound antiproliferative properties.

Recent literature demonstrates that piperazine-thiadiazole hybrids act as highly potent anticancer agents, primarily by targeting the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT signaling cascade[2][3]. Inhibition of this pathway halts cell cycle progression and triggers robust caspase-dependent apoptosis[2][4].

This application note provides a comprehensive, self-validating cell culture assay framework to evaluate the efficacy and mechanism of action (MoA) of NEPA.

The Self-Validating Experimental Engine

To establish a rigorous and trustworthy pharmacological profile, researchers must move beyond isolated phenotypic observations. We employ a three-tiered, self-validating assay architecture . Every experimental choice is driven by causality:

-

Phenotypic Screening (Viability): We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than traditional MTT. Causality: Kinase inhibitors like NEPA can alter cellular metabolism (e.g., mitochondrial reductase activity) before causing cell death. ATP quantitation provides a direct, metabolically unbiased measurement of living cells to establish an accurate IC₅₀.

-

Cellular Mechanism (Apoptosis): We employ Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry. Causality: Viability assays cannot distinguish between cytostatic and cytotoxic effects. Annexin V binding to externalized phosphatidylserine confirms that the reduced viability is specifically driven by programmed cell death rather than non-specific necrosis[1][3].

-

Molecular Target Engagement (Western Blot): We probe for phosphorylated EGFR (p-EGFR), p-AKT, and Cleaved Caspase-3. Causality: To prove the apoptosis observed in Tier 2 is a direct result of the hypothesized kinase inhibition, we must observe the dose-dependent suppression of the upstream survival signal (p-EGFR/p-AKT)[1].

Fig 1: Three-tiered self-validating workflow for NEPA pharmacological profiling.

Mechanistic Pathway: EGFR/PI3K/AKT Axis

Based on structural homology to known clinical and experimental thiadiazole-piperazine hybrids, NEPA is hypothesized to disrupt the following signaling architecture, shifting the cellular balance from survival to apoptosis[2][5].

Fig 2: Hypothesized EGFR/PI3K/AKT inhibitory mechanism of NEPA.

Step-by-Step Assay Methodologies

Protocol 1: High-Throughput Cell Viability Assay (ATP-Quantitation)

Target Cell Lines: HCT-116 (Human Colorectal Carcinoma) and MCF-7 (Human Breast Adenocarcinoma), as these lines overexpress EGFR and are highly sensitive to thiadiazole derivatives[1][2].

-

Cell Seeding: Harvest HCT-116 and MCF-7 cells in logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in 90 µL of complete media (DMEM + 10% FBS) in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Dissolve NEPA in 100% tissue-culture grade DMSO to create a 10 mM stock. Prepare a 10-point serial dilution (1:3) in complete media. Ensure final DMSO concentration in wells does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

-

Treatment: Add 10 µL of the diluted NEPA to the respective wells. Include vehicle controls (0.1% DMSO) and a positive control (e.g., Erlotinib)[3]. Incubate for 48 hours.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

-

Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader.

-

Data Analysis: Normalize data against vehicle controls and calculate the IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol 2: Multiparametric Flow Cytometry for Apoptosis

-

Treatment: Seed cells in 6-well plates at 3 × 10⁵ cells/well. Treat with NEPA at ½× IC₅₀, 1× IC₅₀, and 2× IC₅₀ concentrations for 24 hours.

-

Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and adherent cells (via Trypsin-EDTA). Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex and incubate in the dark at room temperature for 15 minutes.

-

Acquisition: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

-

Gating Strategy:

-

Q1 (FITC-/PI+): Necrotic cells.

-

Q2 (FITC+/PI+): Late apoptotic cells.

-

Q3 (FITC-/PI-): Viable cells.

-

Q4 (FITC+/PI-): Early apoptotic cells.

-

Protocol 3: Intracellular Signaling Analysis (Western Blotting)

-

Lysate Preparation: Following a 24-hour treatment with NEPA, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Centrifuge lysates at 14,000 × g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

-

Electrophoresis: Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.

-

Transfer & Blocking: Transfer proteins to a PVDF membrane (0.45 µm) at 250mA for 2 hours on ice. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibodies: Incubate overnight at 4°C with primary antibodies: anti-EGFR, anti-p-EGFR (Tyr1068), anti-AKT, anti-p-AKT (Ser473), anti-Cleaved Caspase-3, and anti-β-actin (loading control).

-